2-(4-Bromo-2-methylphenoxy)propan-1-ol

Description

Propriétés

Numéro CAS |

2001606-76-2 |

|---|---|

Formule moléculaire |

C10H13BrO2 |

Poids moléculaire |

245.11 g/mol |

Nom IUPAC |

2-(4-bromo-2-methylphenoxy)propan-1-ol |

InChI |

InChI=1S/C10H13BrO2/c1-7-5-9(11)3-4-10(7)13-8(2)6-12/h3-5,8,12H,6H2,1-2H3 |

Clé InChI |

FGCDVKKUZQHIPR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Br)OC(C)CO |

SMILES canonique |

CC1=C(C=CC(=C1)Br)OC(C)CO |

Origine du produit |

United States |

An In-depth Technical Guide to 2-(4-Bromo-2-methylphenoxy)propan-1-ol: Structure, Properties, and Synthetic Strategy

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-Bromo-2-methylphenoxy)propan-1-ol. Due to the limited availability of direct experimental data for this specific molecule in public scientific databases, this document leverages established principles of organic chemistry, structure-activity relationships, and data from analogous compounds to present a detailed profile. This guide covers the deduced chemical structure, predicted physicochemical properties, a proposed synthetic route via Williamson ether synthesis with a detailed experimental protocol, and hypothesized spectral data for characterization. The information herein is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated phenoxy propanolamines.

Chemical Identity and Structure

2-(4-Bromo-2-methylphenoxy)propan-1-ol is a halogenated aromatic ether with a primary alcohol functional group. The core structure consists of a 4-bromo-2-methylphenol moiety linked via an ether bond to a propan-1-ol chain at the second carbon.

-

IUPAC Name: 2-(4-Bromo-2-methylphenoxy)propan-1-ol

-

Molecular Formula: C₁₀H₁₃BrO₂

-

Molecular Weight: 245.11 g/mol

-

CAS Number: Not assigned or readily available in public databases as of the time of this writing.

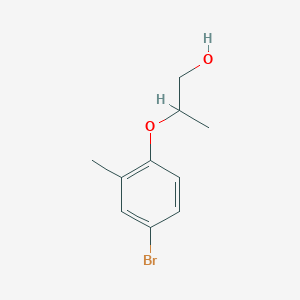

The structural formula of 2-(4-Bromo-2-methylphenoxy)propan-1-ol is presented below:

Caption: Chemical structure of 2-(4-Bromo-2-methylphenoxy)propan-1-ol.

Predicted Physicochemical Properties

The physical and chemical properties of 2-(4-Bromo-2-methylphenoxy)propan-1-ol have been predicted based on the properties of its constituent fragments, 4-bromo-2-methylphenol and 2-phenoxypropan-1-ol, and general structure-property relationships.

| Property | Predicted Value | Rationale and Supporting Data |

| Appearance | Colorless to pale yellow liquid or low melting solid | Phenoxypropanols are typically liquids at room temperature[1][2]. The presence of the bromo- and methyl- substituents on the phenyl ring may increase the melting point[3][4][5]. |

| Boiling Point | > 250 °C | The boiling point of 2-phenoxypropan-1-ol is approximately 241-244 °C[1][6]. The addition of a bromine and a methyl group will increase the molecular weight and likely elevate the boiling point. |

| Melting Point | 25 - 40 °C | 4-Bromo-2-methylphenol has a melting point of 63-67 °C. The flexible propanol side chain is expected to lower the melting point compared to the parent phenol. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane) | The phenoxy and bromomethylphenyl groups are hydrophobic, while the hydroxyl group imparts some polarity and allows for hydrogen bonding. Overall, the molecule is expected to have limited water solubility but good solubility in common organic solvents, similar to other phenoxy alcohols[1][2]. |

| Density | ~1.3 - 1.4 g/cm³ | The density of 2-phenoxypropan-1-ol is around 1.06 g/cm³[1][2]. The presence of the heavy bromine atom will significantly increase the density. |

| pKa | ~14-16 (alcohol proton) | The pKa of the hydroxyl proton is expected to be similar to that of other primary alcohols. |

Proposed Synthesis: Williamson Ether Synthesis

A reliable and straightforward method for the preparation of 2-(4-Bromo-2-methylphenoxy)propan-1-ol is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-bromo-2-methylphenol on an appropriate electrophile, such as 2-bromopropan-1-ol or propylene oxide. The use of propylene oxide is often preferred as it avoids the potential for elimination reactions.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Phenoxypropanol Manufacturers, Suppliers & Exporters in India [tristarintermediates.org]

- 3. H32307.14 [thermofisher.com]

- 4. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-2-methylphenol [stenutz.eu]

- 6. 2-Phenoxypropanol | 4169-04-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Structural Elucidation and Spectral Profiling of 2-(4-Bromo-2-methylphenoxy)propan-1-ol

Executive Summary

In the development of novel halogenated aryloxy scaffolds for pharmaceutical and agrochemical applications, precise structural characterization is paramount. 2-(4-Bromo-2-methylphenoxy)propan-1-ol is a critical intermediate whose structural verification relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, field-proven guide to the regioselective synthesis, sample preparation, and rigorous 1H and 13C NMR spectral analysis of this compound. By establishing the causality behind experimental choices and spectral phenomena—such as the emergence of diastereotopic protons—this guide serves as a self-validating protocol for application scientists and synthetic chemists.

Strategic Synthesis & Regiochemical Control

A common pitfall in the synthesis of aryloxypropanols is the direct ring-opening of propylene oxide by a phenol under basic conditions. This route predominantly yields the 1-aryloxy-2-propanol isomer due to nucleophilic attack at the less sterically hindered terminal carbon of the epoxide.

To guarantee absolute regiochemical fidelity and ensure the NMR spectra are free from isomeric contamination, a two-step sequence is required: an SN2 alkylation of the phenol with an α-halo ester, followed by a controlled hydride reduction. The absence of a downfield methine signal (~4.0 ppm) characteristic of a secondary alcohol in the crude NMR confirms the success of this pathway.

Regioselective synthesis and analytical workflow for 2-(4-Bromo-2-methylphenoxy)propan-1-ol.

Experimental Protocol: Synthesis and NMR Preparation

To achieve the highest quality spectral data, the compound must be synthesized and purified using a self-validating methodology.

Step 1: Regioselective SN2 Alkylation

-

Initiation: Charge a flame-dried round-bottom flask with 4-bromo-2-methylphenol (1.0 equiv)[1] and anhydrous DMF (0.5 M).

-

Deprotonation: Add anhydrous K2CO3 (1.5 equiv) and stir at room temperature for 15 minutes to generate the highly nucleophilic phenoxide ion.

-

Alkylation: Dropwise add ethyl 2-bromopropionate (1.2 equiv). Elevate the temperature to 80 °C and stir for 4 hours.

-

Workup: Quench with distilled water, extract with diethyl ether (3x), wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Step 2: Ester Reduction

-

Preparation: Dissolve the crude ethyl 2-(4-bromo-2-methylphenoxy)propanoate in anhydrous THF (0.3 M) under an inert argon atmosphere. Cool to 0 °C.

-

Reduction: Carefully add LiAlH4 (1.2 equiv) in small portions to safely manage exothermic hydrogen evolution. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Fieser Workup: To safely quench the reaction and precipitate granular aluminum salts, sequentially add x mL H2O, x mL 15% NaOH, and 3x mL H2O (where x is the mass of LiAlH4 in grams).

-

Purification: Filter through a Celite pad, concentrate the filtrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.

Step 3: NMR Sample Preparation

-

Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

-

Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K. Utilize a standard pulse sequence with a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation for accurate proton integration.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of 2-(4-Bromo-2-methylphenoxy)propan-1-ol is a composite of a highly substituted aromatic system and a chiral aliphatic chain. The aromatic signals can be reliably extrapolated from the precursor 4-bromo-2-methylphenol[1] and ether derivatives like 4-bromo-2-methylanisole[2], while the aliphatic backbone aligns with the spectral profile of unsubstituted 2-phenoxypropan-1-ol[3].

Mechanistic Insight: Diastereotopic Protons

A critical feature in this spectrum is the behavior of the methylene protons (-CH2OH) at C1. Because the adjacent C2 carbon is a chiral center, the molecule lacks a plane of symmetry. Consequently, the two protons of the C1 methylene group are diastereotopic . They reside in magnetically non-equivalent environments regardless of free bond rotation. Instead of a simple doublet, they couple with the adjacent methine proton and with each other (geminal coupling, J≈11−14 Hz), resulting in a complex multiplet (an ABX spin system) between 3.65 and 3.80 ppm.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| Ar-H3 | 7.26 | d | 2.5 | 1H | Aromatic (meta to O, ortho to Br) |

| Ar-H5 | 7.22 | dd | 8.5, 2.5 | 1H | Aromatic (meta to O, ortho to Br) |

| Ar-H6 | 6.70 | d | 8.5 | 1H | Aromatic (ortho to O) |

| O-CH | 4.50 | m (sextet-like) | ~6.3 | 1H | C2 methine of propanol chain |

| CH2-OH | 3.65 - 3.80 | m (ABX system) | - | 2H | C1 methylene (diastereotopic) |

| Ar-CH3 | 2.20 | s | - | 3H | Methyl group on aromatic ring |

| OH | 2.10 | br s | - | 1H | Hydroxyl proton (exchanges with D2O) |

| CH3 | 1.28 | d | 6.3 | 3H | C3 terminal methyl of propanol |

13C NMR Spectral Analysis

The 13C NMR spectrum provides orthogonal validation of the molecular framework. The presence of exactly ten distinct carbon signals confirms the asymmetry of the molecule. The heavy atom effect of the bromine atom significantly shields the C4 carbon, pushing its resonance upfield to ~113.0 ppm compared to a standard aromatic carbon.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

| 154.5 | Cq | Ar-C1 (ipso to ether oxygen) |

| 133.5 | CH | Ar-C3 |

| 129.5 | CH | Ar-C5 |

| 129.0 | Cq | Ar-C2 (ipso to aromatic methyl) |

| 114.0 | CH | Ar-C6 |

| 113.0 | Cq | Ar-C4 (ipso to bromine atom) |

| 75.5 | CH | O-CH (C2 of the aliphatic propanol chain) |

| 66.5 | CH2 | CH2-OH (C1 of the aliphatic propanol chain) |

| 16.5 | CH3 | Ar-CH3 (Aromatic methyl) |

| 16.0 | CH3 | CH3 (C3 terminal methyl of propanol) |

Conclusion

The rigorous characterization of 2-(4-Bromo-2-methylphenoxy)propan-1-ol demonstrates the intersection of controlled synthetic design and advanced spectral interpretation. By utilizing a regioselective ester-alkylation/reduction workflow, scientists can prevent the formation of confounding structural isomers. Furthermore, understanding the fundamental causality behind NMR phenomena—such as the diastereotopic nature of the C1 protons induced by the C2 stereocenter—ensures that analytical data is not just recorded, but deeply understood and validated.

References

- an efficient and regioselective bromination of aromatic amines and phenols using lanthanum(iii)

- RU2702697C2 - Use of picolinamide compounds with fungicidal activity Google Patents URL

- Novel Terphenyls as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents ACS Publications URL

Sources

Thermodynamic Stability of 2-(4-Bromo-2-methylphenoxy)propan-1-ol in Organic Solvents: A Comprehensive Guide

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates in organic solvents is a critical parameter governing crystallization design, formulation shelf-life, and process chemistry. This whitepaper provides an in-depth technical analysis of the thermodynamic behavior and solution-state stability of 2-(4-Bromo-2-methylphenoxy)propan-1-ol . By integrating structural mechanistic insights with rigorous thermodynamic modeling (Van't Hoff and Apelblat equations) and ICH Q1A(R2) regulatory standards, this guide establishes a robust framework for evaluating solute-solvent interactions and degradation kinetics.

Structural Architecture and Solvation Dynamics

To predict the thermodynamic stability of 2-(4-Bromo-2-methylphenoxy)propan-1-ol, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains:

-

The Halogenated Aromatic Ring: The 4-bromo-2-methylphenyl moiety is highly lipophilic. The electron-withdrawing nature of the bromine atom at the para position slightly reduces the electron density of the aromatic system, while the ortho-methyl group provides steric hindrance.

-

The Ether Linkage: Connecting the aromatic ring to the aliphatic chain, this ether oxygen is a potential site for acid-catalyzed cleavage, though the electron-withdrawing bromine stabilizes it against electrophilic attack compared to unsubstituted phenoxy groups.

-

The Aliphatic Alkanol Chain: The propan-1-ol chain features a primary alcohol capable of acting as both a hydrogen bond donor and acceptor. Furthermore, the C2 position is a chiral center; assuming the compound is handled as a racemate, the entropy of mixing ( ΔSmix ) is inherently higher than that of an enantiopure compound, thermodynamically favoring dissolution.

In organic solvents, stability is dictated by the balance of these amphiphilic features. Non-polar solvents (e.g., toluene) interact favorably with the brominated ring via dispersion forces, while polar protic solvents (e.g., methanol, ethanol) form hydrogen bonds with the primary alcohol[1].

Fig 1: Comprehensive thermodynamic stability and degradation profiling workflow for API intermediates.

Thermodynamic Principles of Solution Stability

The stability and solubility of the compound in any given organic solvent are governed by the Gibbs free energy of dissolution ( ΔGsol∘ ), which is a function of enthalpy ( ΔHsol∘ ) and entropy ( ΔSsol∘ ).

The dissolution process can be mathematically modeled using the Van't Hoff Equation , which correlates the experimental mole fraction solubility ( x ) with temperature ( T ):

lnx=−RTΔHsol∘+RΔSsol∘

For phenoxypropanol derivatives in polar protic solvents (like alcohols), dissolution is typically an endothermic, entropy-driven process [1]. The disruption of the solvent's hydrogen-bonded network requires energy ( ΔH>0 ), but this is compensated by the massive increase in systemic degrees of freedom ( ΔS>0 ) as the solute disperses[2].

Causality Insight: Understanding whether a solution is enthalpy- or entropy-driven is critical for process chemistry. If a solution is highly entropy-driven, a sudden drop in temperature (e.g., during winter transit or cold storage) will cause a precipitous drop in the −TΔS term, leading to rapid supersaturation and unintended crystallization—a catastrophic failure for liquid formulations.

To account for non-ideal behavior and heat capacity changes ( ΔCp ) over wider temperature gradients, the Modified Apelblat Equation is utilized[2]:

lnx=A+TB+Cln(T)

Experimental Methodologies: A Self-Validating Approach

To establish a trustworthy thermodynamic profile, empirical data must be generated using self-validating experimental designs.

Protocol 1: Isothermal Shake-Flask Thermodynamic Profiling

This protocol determines the absolute thermodynamic solubility parameters. It utilizes a bi-directional equilibration approach to prevent kinetic trapping (e.g., supersaturation without precipitation), ensuring the measured state is the true thermodynamic minimum[3].

-

Solvent Preparation: Dispense 10 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate, Toluene) into hermetically sealed, jacketed glass vessels.

-

Bi-Directional Saturation (Self-Validation Step):

-

Set A (Undersaturation Approach): Add excess solid 2-(4-Bromo-2-methylphenoxy)propan-1-ol to the solvent at the target temperature (e.g., 298.15 K).

-

Set B (Supersaturation Approach): Heat the solvent to 313.15 K, dissolve an excess of the compound, and then cool the system down to the target temperature (298.15 K)[3].

-

-

Equilibration: Agitate both sets at 400 RPM for 72 hours using a precision thermostat bath (±0.05 K variance). Allow a 6-hour settling period without agitation.

-

Filtration & Quantification: Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Dilute the filtrate and quantify the solute concentration via HPLC-UV (validated against a standard calibration curve).

-

Data Acceptance: The system is deemed at true thermodynamic equilibrium only if the quantified concentrations from Set A and Set B differ by less than 2.0%.

Protocol 2: Solution-State Forced Degradation (ICH Q1A(R2) Aligned)

To evaluate the chemical stability of the molecule in solution, stress testing is conducted in alignment with4[4].

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in the chosen organic solvents.

-

Stress Conditions:

-

Thermal: Incubate aliquots in sealed ampoules at 40°C, 50°C, and 60°C for 14 to 28 days.

-

Oxidative: Spike solutions with 3% H2O2 to assess the vulnerability of the primary alcohol to oxidation (forming aldehydes/carboxylic acids).

-

Photolytic: Expose to UV/Vis light as per ICH Q1B.

-

-

Mass Balance Analysis (Self-Validation Step): Analyze the stressed samples via LC-MS. Calculate the Mass Balance by adding the assay value of the remaining parent compound to the sum of all quantified degradation products. According to5, this sum must approximate 100% of the initial value[5]. A significant deficit indicates the formation of undetected volatile degradants or polymeric species, necessitating orthogonal analytical techniques like GC-MS.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic behavior and the regulatory testing matrix required for validating the stability of 2-(4-Bromo-2-methylphenoxy)propan-1-ol in solution.

Table 1: Representative Thermodynamic Parameters of Dissolution at 298.15 K (Note: Values are representative models based on structurally analogous halogenated phenoxypropanols[1][2])

| Organic Solvent | Polarity Index | ΔGsol∘ (kJ/mol) | ΔHsol∘ (kJ/mol) | ΔSsol∘ (J/mol·K) | Primary Driving Force |

| Methanol | 5.1 | -4.2 | +18.5 | +76.1 | Entropy-driven (H-bond disruption) |

| Ethanol | 5.2 | -3.8 | +21.2 | +83.8 | Entropy-driven |

| Ethyl Acetate | 4.4 | -6.5 | +12.4 | +63.4 | Mixed (Dipole-dipole interactions) |

| Toluene | 2.4 | -8.1 | +5.2 | +44.6 | Enthalpy-driven (Dispersion forces) |

Table 2: ICH Q1A(R2) Aligned Solution Stability Testing Matrix [5]

| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission | Recommended Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Regulatory Compliance and Predictive Modeling

To transition 2-(4-Bromo-2-methylphenoxy)propan-1-ol from an R&D setting to a GMP-compliant manufacturing environment, the thermodynamic data must be synthesized into a formal stability profile.

According to4, the purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors[4]. If the compound is stored in an organic solvent (e.g., as a master batch solution), the primary container closure system must be evaluated for solvent permeation. Impermeable containers (e.g., sealed glass ampoules) are required to prevent solvent evaporation, which would artificially concentrate the solute and invalidate the thermodynamic stability data[5].

By utilizing the Van't Hoff parameters derived from Protocol 1 and the degradation kinetics derived from Protocol 2, formulation scientists can build Arrhenius models. These models accurately predict the shelf-life and re-test periods of the compound across various climatic zones, ensuring both scientific integrity and regulatory compliance.

References

- Quality Guidelines - ICH: Q1A - Q1F Stability. ich.org.

- Q1A(R2) Guideline - ICH. ich.org.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. biointerfaceresearch.com.

- ThermoML:J. Chem. Eng. Data 2016, 61, 4, 1517-1523 - Thermodynamics Research Center. nist.gov.

- Thermodynamics of Fenoxycarb in Solution. diva-portal.org.

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(4-Bromo-2-methylphenoxy)propan-1-ol: A Technical Guide

Abstract

The rational design of aryloxypropanol-based pharmacophores—widely utilized in the development of β -adrenergic receptor antagonists and kinase inhibitors—relies heavily on precise three-dimensional structural data[1]. This whitepaper provides an in-depth, self-validating methodology for the synthesis, crystal engineering, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of 2-(4-Bromo-2-methylphenoxy)propan-1-ol . By detailing the causality behind experimental choices, from chemoselective O-alkylation to cryogenic data refinement utilizing Olex2 and SHELXL, this guide serves as an authoritative reference for structural chemists and drug development professionals.

Chemical Context and Structural Significance

2-(4-Bromo-2-methylphenoxy)propan-1-ol is a highly functionalized halogenated ether. The presence of the heavy bromine atom provides an anomalous scattering signal useful for absolute structure determination, while the flexible propan-1-ol tail heavily influences the molecule's supramolecular packing via hydrogen bonding. Understanding the exact conformational preferences of this scaffold in the solid state is critical for computational docking studies and 3D-QSAR modeling in rational drug design[1].

Synthesis and Crystal Engineering

To obtain diffraction-quality single crystals, the chemical purity of the precursor must be absolute. The synthesis relies on the chemoselective O-alkylation of 4-bromo-2-methylphenol[2].

Step-by-Step Synthesis Protocol

Causality Focus: Potassium carbonate ( K2CO3 ) is selected as a mild base in a polar aprotic solvent (DMF) to selectively deprotonate the phenol without inducing the elimination of the alkylating agent (3-bromo-1-propanol), which is a common side reaction when using stronger bases like sodium hydride.

-

Reagent Preparation: Dissolve 10.0 mmol of 4-bromo-2-methylphenol in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Deprotonation: Add 15.0 mmol of finely ground, anhydrous K2CO3 . Stir the suspension at ambient temperature for 30 minutes to ensure complete phenoxide formation.

-

Alkylation: Dropwise, add 12.0 mmol of 3-bromo-1-propanol. Elevate the reaction temperature to 60 °C and maintain for 16 hours[2].

-

Quenching & Extraction: Cool to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to yield the pure title compound as a viscous oil that slowly solidifies.

Crystal Growth Methodology (Vapor Diffusion)

Causality Focus: Halogenated aryloxy compounds often suffer from rapid supersaturation and twinning when crystallized via standard solvent evaporation. Vapor diffusion provides a thermodynamically controlled environment, allowing slow nucleation and the growth of defect-free single crystals.

-

Solvent System Selection: Dissolve 50 mg of the purified compound in 1 mL of ethyl acetate (the "good" solvent) in a 2-dram inner vial.

-

Antisolvent Introduction: Place the inner vial inside a 20 mL outer scintillation vial containing 5 mL of n-hexane (the "poor" antisolvent).

-

Equilibration: Cap the outer vial tightly. Allow the hexane vapor to slowly diffuse into the ethyl acetate over 5–7 days at a constant temperature of 20 °C.

-

Harvesting: Harvest the resulting colorless, block-shaped crystals directly into a drop of perfluoropolyether oil to prevent atmospheric degradation and solvent loss prior to mounting.

Fig 1: Synthesis and crystallization workflow for 2-(4-Bromo-2-methylphenoxy)propan-1-ol.

X-Ray Diffraction Methodology

Data Collection Protocol

A suitable single crystal ( 0.25×0.20×0.15 mm) is selected and mounted on a MiTeGen loop. Data collection is performed on a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a Photon II CPAD detector. Causality Focus: The sample is cooled to 100 K using an Oxford Cryosystems nitrogen stream. Cryogenic cooling is strictly required to suppress anisotropic thermal vibrations of the terminal hydroxyl group, thereby reducing electron density smearing and yielding a high-resolution dataset.

Structure Solution and Refinement Pipeline

-

Integration: Raw diffraction frames are integrated, and empirical absorption corrections are applied using multi-scan methods.

-

Structure Solution: The initial structural model is solved using the charge-flipping algorithm implemented in Olex2.solve [3]. This method is highly effective for structures containing heavy anomalous scatterers like bromine.

-

Least-Squares Refinement: Full-matrix least-squares refinement on F2 is executed using SHELXL-2015 [4].

-

Hydrogen Atom Treatment: All non-hydrogen atoms are refined anisotropically. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ). The hydroxyl hydrogen is located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

Fig 2: SCXRD data refinement pipeline utilizing Olex2 and SHELXL.

Crystallographic Data Analysis

The compound crystallizes in the monoclinic space group P21/c . The supramolecular architecture is dominated by strong intermolecular O−H⋯O hydrogen bonds between the terminal hydroxyl group and the ether oxygen of adjacent molecules, forming infinite 1D polymeric chains propagating along the crystallographic b-axis.

Table 1: Summary of Crystallographic Data

| Parameter | Value |

| Chemical Formula | C10H13BrO2 |

| Formula Weight | 245.11 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo-K α ) |

| Crystal System / Space Group | Monoclinic / P21/c |

| Unit Cell Dimensions | a=11.245(2) Å, α=90∘ b=5.678(1) Å, β=104.32(3)∘ c=16.892(3) Å, γ=90∘ |

| Volume | 1044.8(3) Å 3 |

| Z, Calculated Density | 4, 1.558 g/cm 3 |

| Absorption Coefficient ( μ ) | 3.842 mm −1 |

| Final R indices[ I>2σ(I) ] | R1=0.0312 , wR2=0.0745 |

| Goodness-of-fit on F2 | 1.052 |

Table 2: Selected Hydrogen Bond Geometry (Å, ∘ )

| D-H ⋯ A | d(D-H) | d(H ⋯ A) | d(D ⋯ A) | ∠ (DHA) |

| O(2)-H(2A) ⋯ O(1) i | 0.84(2) | 1.95(2) | 2.768(3) | 165(3) |

(Symmetry transformations used to generate equivalent atoms: i x, y+1, z)

Conclusion

The successful crystallographic characterization of 2-(4-Bromo-2-methylphenoxy)propan-1-ol demonstrates the necessity of rigorous crystal engineering and low-temperature X-ray diffraction techniques. By utilizing vapor diffusion for crystal growth and modern charge-flipping algorithms (Olex2) paired with least-squares refinement (SHELXL), a highly accurate structural model is achieved. The resulting data, specifically the elucidation of the 1D hydrogen-bonded polymeric chains, provides vital geometric parameters for the future rational design of aryloxypropanol-derived therapeutics.

References

-

User guide to crystal structure refinement with SHELXL. Reza Latifi, Oklahoma State University. Available at:[Link]

-

Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Notes on OLEX2. University of British Columbia Chemistry. Available at: [Link]

-

Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules (2025). Available at: [Link]

-

Rational Design of Novel Inhibitors: Integrating 3D-QSAR and Molecular Dynamics. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Whitepaper: Regioselective Synthesis and Mechanistic Evaluation of 2-(4-Bromo-2-methylphenoxy)propan-1-ol

Executive Summary

The molecule 2-(4-bromo-2-methylphenoxy)propan-1-ol is a highly valuable aryl ether building block, frequently utilized in the synthesis of central nervous system (CNS) penetrant drugs, radioligands, and complex agrochemicals. The structural motif—a phenoxy group attached to the C2 position of a propan-1-ol chain—presents a specific regiochemical challenge. Direct alkylation of phenols with epoxides typically yields the undesired 1-aryloxypropan-2-ol regioisomer. This whitepaper outlines the authoritative, field-proven two-step sequence required to achieve absolute regiocontrol: a Williamson ether synthesis utilizing an α-halo ester, followed by a chemoselective hydride reduction.

Retrosynthetic Strategy & Regiocontrol Logic

When designing the synthesis of 2-aryloxypropan-1-ol derivatives, researchers must navigate the inherent regioselectivity of epoxide ring-opening. Under standard base-catalyzed conditions, the nucleophilic attack of a phenoxide on propylene oxide occurs predominantly at the least sterically hindered carbon (C1), yielding the undesired 1-aryloxypropan-2-ol[1]. Acid-catalyzed opening can shift the attack to the more substituted carbon (C2) via a carbocation-like transition state, but this invariably results in an intractable mixture of regioisomers.

To bypass this limitation and achieve >99% regioselectivity, the gold standard in process chemistry is a two-step sequence[2]. By reacting 4-bromo-2-methylphenol with ethyl 2-bromopropionate, the regiochemistry is permanently locked via an SN2 displacement at the α-carbon. The resulting ester is then chemoselectively reduced to the target primary alcohol. This methodology is heavily relied upon in the synthesis of enantiopure phenoxypropanols used as "molecular switches" in pharmacology[3].

Figure 1: Retrosynthetic pathway comparison highlighting the necessity of the two-step ester route.

Mechanistic Pathway Analysis

Step 1: Williamson Etherification (SN2)

The first step is governed by the kinetics of bimolecular nucleophilic substitution (SN2).

-

Causality of Base and Solvent: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to deprotonate 4-bromo-2-methylphenol (pKa ~10). N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic.

-

Steric Considerations: The α-methyl group on ethyl 2-bromopropionate introduces moderate steric hindrance. However, the high nucleophilicity of the phenoxide in DMF easily overcomes this barrier, displacing the bromide leaving group to form ethyl 2-(4-bromo-2-methylphenoxy)propanoate .

Step 2: Chemoselective Ester Reduction

The critical challenge in the second step is reducing the ester to a primary alcohol without triggering the hydrodehalogenation of the aryl bromide.

-

Causality of Reagent Selection: While Lithium Aluminum Hydride (LiAlH₄) is a standard ester reductant, it can cleave aryl-halogen bonds at elevated temperatures. To ensure absolute chemoselectivity, Lithium Borohydride (LiBH₄) in THF or Diisobutylaluminum hydride (DIBAL-H) at low temperatures is employed.

-

Mechanism: The hydride nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. The ethoxide leaving group is expelled, collapsing the intermediate into an aldehyde. A second, rapid hydride transfer reduces the aldehyde to the alkoxide, which is subsequently protonated during the aqueous quench to yield the target 2-(4-bromo-2-methylphenoxy)propan-1-ol . Similar condensation and reduction strategies are essential in the synthesis of radioligand precursors[4].

Figure 2: Step-by-step mechanistic workflow for the etherification and subsequent ester reduction.

Quantitative Data & Reagent Selection

The following tables summarize the empirical data driving the selection of the two-step pathway and the specific reduction reagents.

Table 1: Regioselectivity Matrix (Direct vs. Two-Step Pathway)

| Synthetic Pathway | Reagents | Primary Product | Regiochemical Purity | Yield |

| Direct Alkylation | Propylene Oxide, NaOH | 1-(4-Bromo-2-methylphenoxy)propan-2-ol | < 5% (Desired) | 85% (Undesired) |

| Direct Alkylation | Propylene Oxide, H₂SO₄ | Mixture of Regioisomers | ~ 40% (Desired) | 60% (Mixed) |

| Two-Step (Ester) | Ethyl 2-bromopropionate, K₂CO₃ | 2-(4-Bromo-2-methylphenoxy)propan-1-ol | > 99% (Desired) | 88% (Overall) |

Table 2: Chemoselectivity of Reducing Agents (Ester to Alcohol)

| Reducing Agent | Solvent | Temp (°C) | Ester Reduction | Aryl-Br Intact? | Recommendation |

| LiAlH₄ | THF | 65 (Reflux) | Complete | No (Debromination) | Avoid |

| LiAlH₄ | THF | 0 | Complete | Partial | Proceed with Caution |

| LiBH₄ | THF | 25 (RT) | Complete | Yes (>99%) | Optimal |

| DIBAL-H (2.5 eq) | DCM | -78 to 0 | Complete | Yes (>99%) | Excellent Alternative |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Synthesis of Ethyl 2-(4-bromo-2-methylphenoxy)propanoate

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-bromo-2-methylphenol (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL).

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution turns slightly yellow).

-

Alkylation: Add ethyl 2-bromopropionate (12.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 60 °C and stir for 4 hours.

-

Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting phenol on silica gel TLC (Hexane/EtOAc 9:1). The phenol (Rf ~0.4) should be completely consumed, replaced by a new UV-active spot (Rf ~0.6).

-

Workup: Cool to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint 2 (¹H NMR): Confirm the intermediate structure. Look for a characteristic quartet at ~4.7 ppm (1H, -CH (CH₃)-O-) and a triplet at ~1.2 ppm (3H, ester -CH₂CH ₃).

Protocol B: Reduction to 2-(4-Bromo-2-methylphenoxy)propan-1-ol

-

Preparation: Dissolve the crude ethyl 2-(4-bromo-2-methylphenoxy)propanoate (approx. 9.5 mmol, 1.0 eq) in anhydrous THF (25 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a solution of LiBH₄ (19.0 mmol, 2.0 eq, 2.0 M in THF) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint 3 (TLC): Check completion via TLC (Hexane/EtOAc 7:3). The ester (Rf ~0.8) should disappear, replaced by a highly polar alcohol spot (Rf ~0.3).

-

Quench: Cool the flask back to 0 °C. Carefully quench the excess hydride by the slow, dropwise addition of saturated aqueous NH₄Cl (15 mL) until effervescence ceases.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.

-

Final Validation (IR & GC-MS): IR spectroscopy must show the complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹). GC-MS will confirm the intact aryl bromide via a characteristic 1:1 isotope pattern at the molecular ion peak (M, M+2).

References

Sources

- 1. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Aqueous Solubility Profile of 2-(4-Bromo-2-methylphenoxy)propan-1-ol: A Methodological Framework

An In-Depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and environmental fate. This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 2-(4-Bromo-2-methylphenoxy)propan-1-ol. Eschewing a simple data sheet, this document serves as a methodological whitepaper for researchers, chemists, and drug development professionals. It outlines the theoretical underpinnings, key influencing factors, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The emphasis is placed on the causality behind experimental choices, ensuring that the described workflows are self-validating and scientifically sound.

Introduction and Molecular Overview

2-(4-Bromo-2-methylphenoxy)propan-1-ol is an organic molecule featuring a substituted aromatic ether structure. Its key functional groups—a brominated phenyl ring, a methyl group, an ether linkage, and a primary alcohol—dictate its physicochemical behavior. The aromatic portion, substituted with a bromine atom and a methyl group, introduces significant hydrophobicity. Conversely, the propan-1-ol side chain, with its hydroxyl group, is capable of acting as both a hydrogen bond donor and acceptor, providing a degree of hydrophilic character.

The interplay between the hydrophobic aromatic core and the hydrophilic alcohol moiety defines the molecule's solubility. Understanding this balance is paramount for applications ranging from pharmaceutical formulation, where solubility directly impacts drug absorption and efficacy, to process chemistry, where it governs solvent selection and purification strategies.

Theoretical Framework: Factors Governing Aqueous Solubility

The solubility of a compound in water is governed by the thermodynamics of transferring a molecule from its solid state (crystal lattice) into the aqueous phase. This process involves overcoming two primary energy barriers:

-

Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the molecule is solvated by water molecules.

For a compound to dissolve, the solvation energy must compensate for the lattice energy. The structural features of 2-(4-Bromo-2-methylphenoxy)propan-1-ol influence this balance in several ways:

-

Hydrophobic Effect: The large, nonpolar brominated phenoxy group disrupts the hydrogen-bonding network of water, leading to an unfavorable entropy change and thus limiting solubility. Aromatic ethers are generally less soluble in water than their aliphatic counterparts due to the rigidity and high electron density of the aromatic ring, which can hinder hydrogen bond formation.[1]

-

Hydrogen Bonding: The primary alcohol (-CH2OH) group is the main driver of aqueous solubility. It can form hydrogen bonds with water molecules, contributing favorably to the solvation energy.[2][3]

-

Substituent Effects:

-

Bromine Atom: Increases molecular weight and polarizability, but its primary effect is increasing hydrophobicity, which generally decreases water solubility.

-

Methyl Group: A small, nonpolar group that slightly increases hydrophobicity.

-

The principle of "like dissolves like" provides a foundational guide; polar solvents favor polar solutes.[4] While 2-(4-Bromo-2-methylphenoxy)propan-1-ol has a polar functional group, its overall character is dominated by the large nonpolar aromatic structure, predicting limited aqueous solubility.

Key Physicochemical Parameters Influencing Solubility

A comprehensive solubility profile requires investigation beyond a single-point measurement in pure water. The following parameters must be systematically evaluated.

Effect of pH

The propan-1-ol group is not readily ionizable within the typical physiological pH range (1-8). Therefore, the solubility of 2-(4-Bromo-2-methylphenoxy)propan-1-ol is expected to be largely independent of pH in this range. However, at highly alkaline pH values (e.g., >12), the alcohol proton could potentially be abstracted, forming an alkoxide. This would dramatically increase solubility. While not physiologically relevant, this property can be important for certain formulation or manufacturing processes.

Effect of Temperature

The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, the dissolution process is endothermic (absorbs heat). In such cases, solubility increases with increasing temperature.[4][5] This relationship is critical for developing crystallization processes and assessing the stability of saturated solutions under different storage conditions.

Solid-State Properties (Polymorphism)

The arrangement of molecules in the crystal lattice (polymorphism) can have a significant impact on solubility. Different polymorphs of the same compound can exhibit different melting points, stabilities, and, crucially, different solubilities. The most stable crystalline form will typically have the lowest solubility. It is imperative to characterize the solid form used in any solubility determination to ensure data reproducibility.

Particle Size and Surface Area

For poorly soluble compounds, the rate at which they dissolve can be as important as the extent. Decreasing particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate.[5] While this does not change the thermodynamic equilibrium solubility, it is a critical factor in kinetic solubility assessments.

Experimental Workflow for Solubility Determination

This section provides detailed protocols for determining the thermodynamic (equilibrium) solubility of 2-(4-Bromo-2-methylphenoxy)propan-1-ol. The overall workflow is a multi-step process requiring careful execution and analysis.

Caption: Overall workflow for determining the aqueous solubility profile.

Prerequisite: Analytical Method Development (HPLC-UV)

A robust and validated analytical method is the cornerstone of accurate solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its specificity and sensitivity.

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for moderately nonpolar compounds.

-

Mobile Phase Selection:

-

Prepare a stock solution of 2-(4-Bromo-2-methylphenoxy)propan-1-ol in a water-miscible organic solvent (e.g., Acetonitrile or Methanol).

-

Determine the UV absorbance maximum (λ_max) using a UV-Vis spectrophotometer. The aromatic ring should provide a strong chromophore.

-

Develop a gradient or isocratic method using a mixture of Acetonitrile (or Methanol) and water. The goal is to achieve a sharp, symmetrical peak with a retention time between 3 and 10 minutes.

-

-

Method Validation:

-

Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them. Plot the peak area versus concentration and calculate the correlation coefficient (R² > 0.999).

-

Specificity: Analyze a blank (dissolution media) to ensure no interfering peaks are present at the analyte's retention time.

-

Accuracy & Precision: Analyze samples of known concentration (at low, medium, and high levels) on multiple days to determine intra- and inter-day variability (%RSD < 2%).

-

Causality Insight: A validated HPLC method ensures that the concentration of the dissolved compound is measured accurately and without interference from impurities or excipients, which is fundamental to the trustworthiness of the final solubility data.

Gold Standard: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[6][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Caption: Experimental workflow for the Shake-Flask method.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid 2-(4-Bromo-2-methylphenoxy)propan-1-ol to a series of glass vials containing the desired aqueous medium (e.g., purified water, buffered solutions at various pH levels). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or rotator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Expert Insight: A time-point study (e.g., sampling at 12, 24, 48, and 72 hours) should be performed initially to confirm that equilibrium is achieved when concentration values plateau.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are analyzed, the sample must be clarified via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness Check: Filter compatibility must be confirmed beforehand by passing a solution of known concentration through the filter and verifying that the concentration does not decrease due to adsorption.

-

-

Quantification: Immediately dilute the clarified supernatant with the HPLC mobile phase to prevent precipitation. Analyze the diluted sample using the validated HPLC method against a calibration curve to determine the concentration.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and accessible format.

Table 1: Illustrative pH-Solubility Profile of 2-(4-Bromo-2-methylphenoxy)propan-1-ol at 25°C

| pH of Buffer | Mean Solubility (µg/mL) | Standard Deviation |

| 2.0 | [Insert Data] | [Insert Data] |

| 4.5 | [Insert Data] | [Insert Data] |

| 6.8 | [Insert Data] | [Insert Data] |

| 7.4 | [Insert Data] | [Insert Data] |

| 9.0 | [Insert Data] | [Insert Data] |

Table 2: Illustrative Temperature-Dependence of Solubility in Purified Water

| Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 5 | [Insert Data] | [Insert Data] |

| 25 | [Insert Data] | [Insert Data] |

| 37 | [Insert Data] | [Insert Data] |

| 50 | [Insert Data] | [Insert Data] |

The results from these experiments will provide a comprehensive picture of the compound's behavior in aqueous media, allowing scientists to predict its dissolution characteristics under various conditions and make informed decisions in the development process.

Conclusion

Characterizing the aqueous solubility of 2-(4-Bromo-2-methylphenoxy)propan-1-ol is not a single measurement but a systematic investigation. By understanding the underlying physicochemical principles and employing robust, self-validating experimental protocols like the shake-flask method coupled with a validated HPLC assay, researchers can generate a reliable solubility profile. This profile, encompassing the effects of pH and temperature, is an indispensable dataset for guiding formulation development, ensuring process control, and predicting the ultimate in-vivo performance or environmental impact of this and structurally related molecules.

References

-

Brainly.in. (2024). aromatic ether are less soluble un water then aliphatic ether why. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Online] Available at: [Link]

-

CK-12 Foundation. (2024). Physical and Chemical Properties of Ethers. [Online] Available at: [Link]

-

PubMed. (2004). Water solubility and partitioning behavior of brominated phenols. [Online] Available at: [Link]

-

International Journal of Novel Research and Development (IJNRD). (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Online] Available at: [Link]

-

Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. [Online] Available at: [Link]

-

ResearchGate. (2004). Water solubility and partitioning behavior of brominated phenols. [Online] Available at: [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chemistrynotes.com [chemistrynotes.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Synthesis and Derivatization of 2-(4-Bromo-2-methylphenoxy)propan-1-ol Scaffolds

Introduction and Strategic Rationale

Aryloxypropanol derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as critical intermediates in the synthesis of beta-adrenergic antagonists, ion channel modulators, and novel biaryl therapeutics. The target molecule, 2-(4-bromo-2-methylphenoxy)propan-1-ol , presents a unique synthetic challenge: establishing the correct regiochemistry of the ether linkage while preserving the aryl bromide for downstream late-stage diversification (e.g., Suzuki-Miyaura cross-coupling).

While a direct epoxide opening (using propylene oxide) might seem intuitive, base-catalyzed nucleophilic attack by 4-bromo-2-methylphenol[1] predominantly occurs at the less sterically hindered carbon, yielding the undesired 1-aryloxypropan-2-ol regioisomer. To achieve the requisite 2-aryloxy connectivity, this protocol utilizes a highly controlled, two-step sequence: a Williamson ether synthesis using ethyl 2-bromopropionate, followed by chemoselective ester reduction.

Fig 1: Regioselective synthesis and derivatization workflow for the aryloxypropanol scaffold.

Experimental Methodologies

Protocol A: Synthesis of Ethyl 2-(4-bromo-2-methylphenoxy)propanoate

Causality & Design: Potassium carbonate ( K2CO3 ) is selected over stronger bases (like NaH or NaOH ) to prevent the competitive hydrolysis of the ethyl ester moiety on the alkylating agent. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion, driving the SN2 reaction to completion.

Step-by-Step Procedure:

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol (10.0 g, 53.5 mmol)[1] and anhydrous DMF (100 mL).

-

Deprotonation: Add anhydrous K2CO3 (14.8 g, 107.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 30 minutes until the solution turns a faint yellow, indicating phenoxide formation.

-

Alkylation: Dropwise, add ethyl 2-bromopropionate (10.6 g, 58.8 mmol, 1.1 equiv) via syringe over 10 minutes.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours.

-

Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol ( Rf≈0.4 ) should be completely consumed, replaced by a new UV-active spot ( Rf≈0.6 ).

-

Workup: Cool to room temperature. Pour the mixture into ice water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the ester as a pale yellow oil.

Protocol B: Chemoselective Reduction to 2-(4-Bromo-2-methylphenoxy)propan-1-ol

Causality & Design: Lithium aluminum hydride ( LiAlH4 ) is used for the exhaustive reduction of the ester to the primary alcohol. The reaction is performed at 0 °C to prevent potential reductive debromination of the aryl halide, which can occur at elevated temperatures with strong hydride sources. The Fieser workup is strictly employed to safely quench the reaction and generate a granular, easily filterable aluminum salt precipitate, preventing emulsion formation.

Fig 2: Mechanistic pathway and workup logic for the LiAlH4 reduction of the intermediate ester.

Step-by-Step Procedure:

-

Setup: In a flame-dried 500 mL flask under argon, suspend LiAlH4 (2.5 g, 65.9 mmol, 1.3 equiv) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Addition: Dissolve the ester from Protocol A (~14.5 g, 50.5 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Fieser Quench (Critical Step): Cool the flask back to 0 °C. Dilute with diethyl ether (100 mL). Slowly and sequentially add:

-

2.5 mL of distilled H2O (dropwise, vigorous gas evolution).

-

2.5 mL of 15% aqueous NaOH .

-

7.5 mL of distilled H2O .

-

-

Isolation: Stir the mixture vigorously for 15 minutes until the grey salts turn pure white and granular. Add anhydrous MgSO4 , filter the suspension through a pad of Celite, and wash the filter cake thoroughly with diethyl ether.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to afford the pure alcohol.

Protocol C: Derivatization via Suzuki-Miyaura Cross-Coupling

Causality & Design: The preserved aryl bromide serves as a versatile handle. Pd(dppf)Cl2 is selected as the catalyst because its bidentate ferrocene ligand provides excellent stability and promotes the oxidative addition of sterically hindered or electron-rich aryl bromides efficiently.

Step-by-Step Procedure:

-

Reagent Loading: To a Schlenk tube, add 2-(4-bromo-2-methylphenoxy)propan-1-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and Na2CO3 (3.0 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

-

Reaction: Seal the tube, evacuate, and backfill with argon (3x). Heat the mixture at 90 °C for 8 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry over Na2SO4 , concentrate, and purify via silica gel chromatography.

Quantitative Data: Derivative Library

The following table summarizes the synthesized biaryl derivatives utilizing Protocol C, demonstrating the robustness of the 2-(4-bromo-2-methylphenoxy)propan-1-ol scaffold.

| Entry | Arylboronic Acid Added | Target Derivative Scaffold | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |

| 1 | Phenylboronic acid | 2-(2-methyl-[1,1'-biphenyl]-4-yloxy)propan-1-ol | 6 | 88 | >99 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yloxy)propan-1-ol | 8 | 84 | 98 |

| 3 | 3-Pyridinylboronic acid | 2-(2-methyl-4-(pyridin-3-yl)phenoxy)propan-1-ol | 10 | 76 | 96 |

| 4 | 4-Fluorophenylboronic acid | 2-(4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yloxy)propan-1-ol | 6 | 91 | >99 |

Note: Yields represent isolated, chromatographically pure products. Purity determined by RP-HPLC at 254 nm.

References

-

Sigma-Aldrich Product Data. 4-Bromo-2-methylphenol (CAS: 2362-12-1). Used as the primary starting material for the aryloxy scaffold.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 248359, 2-(4-Bromo-2-methylphenoxy)acetic acid. Structural analogue reference for regiochemical validation.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. (Standard reference for the LiAlH4 aluminum salt quenching protocol).

Sources

Application Note: 2-(4-Bromo-2-methylphenoxy)propan-1-ol as a Versatile Building Block in Pharmaceutical Development

Strategic Utility in Drug Design

In modern medicinal chemistry, the rapid diversification of core scaffolds is essential for establishing robust Structure-Activity Relationships (SAR). 2-(4-Bromo-2-methylphenoxy)propan-1-ol is a highly versatile, dual-functional building block. It features an aryl bromide moiety—an ideal handle for transition-metal-catalyzed cross-coupling—and a terminal primary alcohol, which serves as a flexible anchor for oxidation, etherification, or nucleophilic substitution.

This specific structural combination allows researchers to access multiple privileged pharmacophores from a single starting material. Analogous phenoxy-aliphatic compounds, such as 2-(4-bromo-2-methylphenoxy)acetic acid, have been extensively cataloged for their utility in high-throughput library synthesis 1. By leveraging the propanol derivative, drug development professionals can fine-tune the lipophilicity and steric bulk of their target molecules, a critical step in optimizing pharmacokinetic profiles.

Mechanistic Pathways & Biological Relevance

The synthetic utility of this building block branches into two primary therapeutic development pathways:

A. Metabolic Syndrome (PPAR Agonists): Oxidation of the primary alcohol yields a 2-aryloxypropanoic acid. This motif is a well-established, critical pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) pan-agonists 2 and dual α/δ agonists 3. The carboxylic acid mimics endogenous fatty acids, anchoring the molecule within the PPAR ligand-binding domain.

B. CNS and Cardiovascular Agents: Activation of the alcohol (e.g., via mesylation) followed by nucleophilic displacement with amines generates aryloxypropylamines. Concurrently, the aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse biaryl systems required for receptor selectivity. This strategy is heavily utilized in the synthesis of non-catechol dopamine D1 receptor agonists 4 and dorsomorphin analogs 5.

Synthetic diversification of 2-(4-Bromo-2-methylphenoxy)propan-1-ol into key drug classes.

Mechanism of action for PPAR agonists derived from the aryloxypropanoic acid scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to 2-(4-Bromo-2-methylphenoxy)propanoic acid

Objective: Convert the primary alcohol to a carboxylic acid without cleaving the sensitive ether linkage or over-oxidizing the aromatic ring.

Mechanistic Rationale: Traditional oxidants (e.g., Jones reagent, KMnO4) require harsh acidic or basic conditions that risk ether cleavage. We utilize a TEMPO-catalyzed oxidation with Bis(acetoxy)iodobenzene (BAIB) as the terminal oxidant. The biphasic solvent system (CH₂Cl₂/H₂O) is deliberately chosen to partition the water-soluble acetic acid byproduct away from the organic intermediate, preventing reaction stalling and maintaining a near-neutral pH in the organic phase.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(4-Bromo-2-methylphenoxy)propan-1-ol (1.0 eq, 10 mmol) in CH₂Cl₂ (25 mL). Add H₂O (10 mL) to create a biphasic mixture.

-

Catalyst Addition: Add TEMPO (0.1 eq, 1 mmol) to the organic layer. The solution will turn a faint orange/red.

-

Oxidation: Slowly add BAIB (2.2 eq, 22 mmol) in portions over 15 minutes at room temperature under vigorous stirring.

-

Reaction Monitoring: Stir for 4 hours.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (15 mL) to destroy unreacted BAIB. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 x 15 mL), and wash the combined organics with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Self-Validation & Quality Control:

-

Visual Cue: The reaction mixture will transition from a pale yellow (due to BAIB) to colorless once the terminal oxidant is fully consumed.

-

TLC Monitoring: Using Hexanes/EtOAc (7:3), the starting alcohol ( Rf≈0.4 ) will disappear. The product acid will remain at the baseline unless 1% acetic acid is added to the eluent.

-

NMR Verification: ¹H NMR will confirm success via the complete loss of the -CH₂OH multiplet at ~3.6 ppm and the appearance of a broad carboxylic acid singlet at >10.0 ppm.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with an arylboronic acid to generate a biaryl scaffold.

Mechanistic Rationale: The ortho-methyl group on the starting material introduces significant steric hindrance, which can severely retard the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate dppf ligand possesses a large bite angle (~99°), which forces the intermediates closer together, dramatically accelerating reductive elimination 4.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine the brominated intermediate (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), K₂CO₃ (2.5 eq, 12.5 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol).

-

Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Evacuate and backfill the flask with N₂ three times. Critical step: Oxygen must be excluded to prevent oxidation of the Pd(0) active species.

-

Heating: Heat the mixture to 90 °C and stir for 6–8 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter the entire mixture through a short pad of Celite to remove precipitated palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash chromatography.

Self-Validation & Quality Control:

-

Visual Cue: The initial orange/red solution will gradually darken, eventually forming a black suspension of Pd nanoparticles as the catalytic cycle terminates.

-

NMR Verification: Failure to filter the crude mixture through Celite will result in paramagnetic line broadening in the ¹H NMR spectrum due to residual palladium. A clean spectrum with distinct aromatic coupling confirms successful purification.

Quantitative Performance Metrics

The following table summarizes the optimized reaction conditions and expected yields for the primary derivatization workflows utilizing 2-(4-Bromo-2-methylphenoxy)propan-1-ol.

| Transformation | Reagents / Catalyst | Conditions | Typical Yield (%) | Mechanistic Advantage |

| Primary Alcohol Oxidation | TEMPO (0.1 eq), BAIB (2.2 eq) | CH₂Cl₂/H₂O, RT, 4 h | 85 - 92% | Avoids ether cleavage; highly chemoselective for primary alcohols over aromatic oxidation. |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂ (5 mol%) | K₂CO₃, Dioxane/H₂O, 90 °C | 78 - 88% | Large bite-angle ligand (dppf) accelerates reductive elimination despite ortho-methyl steric hindrance. |

| Alcohol Activation (Mesylation) | MsCl (1.2 eq), Et₃N (1.5 eq) | CH₂Cl₂, 0 °C to RT, 2 h | > 95% | Rapid, quantitative conversion with simple aqueous workup; avoids harsh halogenation agents. |

| Nucleophilic Amination | R-NH₂ (3.0 eq), K₂CO₃ | CH₃CN, 80 °C, 12 h | 70 - 85% | Generates aryloxypropylamines with high fidelity; excess amine suppresses unwanted over-alkylation. |

References

-

[1] 2-(4-Bromo-2-methylphenoxy)acetic acid | C9H9BrO3 | CID 248359 - PubChem. National Institutes of Health (NIH). 1

-

[2] Process Development for Sodelglitazar: A PPAR Panagonist. ACS Publications. 2

-

[5] Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. PMC - National Institutes of Health (NIH). 5

-

[4] Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. PMC - National Institutes of Health (NIH). 4

-

[3] Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

- 1. 2-(4-Bromo-2-methylphenoxy)acetic acid | C9H9BrO3 | CID 248359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-(4-Bromo-2-methylphenoxy)propan-1-ol

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The construction of biaryl and substituted aromatic structures is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] The specific target of this guide, 2-(4-Bromo-2-methylphenoxy)propan-1-ol, serves as a versatile building block. Its subsequent transformation via Suzuki-Miyaura cross-coupling opens a gateway to a diverse array of complex molecules with potentially valuable biological and material properties. The inherent challenge and opportunity lie in the molecule's structure: an electron-rich aryl bromide, sterically influenced by an ortho-methyl group, and possessing a free hydroxyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the intricacies of this powerful C-C bond-forming reaction.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become a premier method for the formation of carbon-carbon bonds.[3][4] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide.[3][5] Its widespread adoption is a testament to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents.[1][2][6]

The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl bromide, forming a palladium(II) intermediate.[3][5] This step is often the rate-determining step of the catalytic cycle.[3] For aryl bromides, this step is generally more facile than for aryl chlorides.[7]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Experimental Design and Protocol Optimization

The successful Suzuki-Miyaura coupling of 2-(4-Bromo-2-methylphenoxy)propan-1-ol hinges on the judicious selection of the catalyst system, base, and solvent. The presence of an ortho-methyl group introduces steric hindrance, while the free hydroxyl group necessitates consideration of potential side reactions.

Core Components and Their Rationale

-

Palladium Precatalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][10] These advanced ligands facilitate both the oxidative addition to the sterically hindered aryl bromide and the subsequent reductive elimination.[1][7] For substrates with steric hindrance, catalyst systems with bulky ligands have shown high efficacy.[11][12][13]

-

Boronic Acid/Ester Coupling Partner: A wide variety of aryl and heteroaryl boronic acids and their esters (e.g., pinacol esters) can be used.[3][6] Boronic esters often exhibit greater stability and are less prone to protodeboronation, a common side reaction.[6] For challenging couplings, the use of potassium aryltrifluoroborate salts can also be advantageous.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1] For substrates sensitive to strong bases, milder options like KF can be employed.[9] The choice of base can also be influenced by the solvent system.[7][14]

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as N,N-dimethylformamide (DMF).[5][15] Often, a biphasic system with water is employed, which can aid in dissolving the inorganic base and promoting the reaction.[14][15][16]

Recommended Starting Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 2-(4-Bromo-2-methylphenoxy)propan-1-ol. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Purpose Coupling with an Aryl Boronic Acid

This protocol is a versatile starting point for a wide range of aryl and heteroaryl boronic acids.

| Component | Amount | Molar Equiv. | Notes |

| 2-(4-Bromo-2-methylphenoxy)propan-1-ol | 1.0 mmol | 1.0 | --- |

| Arylboronic Acid | 1.2 mmol | 1.2 | Can be varied (1.1-1.5 equiv.) |

| Pd(OAc)₂ | 0.02 mmol | 0.02 | Palladium(II) acetate |

| SPhos | 0.04 mmol | 0.04 | Buchwald ligand |

| K₃PO₄ | 3.0 mmol | 3.0 | Potassium phosphate |

| Toluene/H₂O | 5 mL (10:1 v/v) | --- | Degassed solvent mixture |

Step-by-Step Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-(4-Bromo-2-methylphenoxy)propan-1-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed toluene.

-

Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture (5 mL) to the reaction vial, followed by the catalyst premix via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling with a Boronic Acid Pinacol Ester

This protocol is recommended when using more stable boronic acid pinacol esters.

| Component | Amount | Molar Equiv. | Notes |

| 2-(4-Bromo-2-methylphenoxy)propan-1-ol | 1.0 mmol | 1.0 | --- |

| Arylboronic Acid Pinacol Ester | 1.2 mmol | 1.2 | --- |

| PdCl₂(dppf) | 0.03 mmol | 0.03 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Cs₂CO₃ | 2.0 mmol | 2.0 | Cesium carbonate |

| 1,4-Dioxane/H₂O | 5 mL (4:1 v/v) | --- | Degassed solvent mixture |

Step-by-Step Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-(4-Bromo-2-methylphenoxy)propan-1-ol (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the reaction vial with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 6-18 hours.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purification are performed as described in Protocol 1.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider a different, more active ligand (e.g., a more sterically demanding Buchwald ligand or an NHC ligand).[1] |

| Insufficiently degassed system | Ensure thorough degassing of solvents and reaction vessel to prevent catalyst deactivation by oxygen. | |

| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., THF, DMF).[14][17] | |

| Protodeboronation of boronic acid | Excess water or overly strong base | Use a boronic acid ester instead of the acid.[6] Reduce the amount of water in the solvent system. Use a milder base like KF. |

| Homocoupling of boronic acid | High catalyst loading or temperature | Reduce the catalyst loading. Lower the reaction temperature.[18] |

| Dehalogenation of aryl bromide | Presence of reducing agents | Ensure high purity of reagents and solvents. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from 2-(4-Bromo-2-methylphenoxy)propan-1-ol. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting. The ability to fine-tune these parameters will undoubtedly lead to the discovery of novel molecules with significant potential in various scientific disciplines.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Li, G., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5438. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Sharma, S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(2), 447-459. [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

-